molecular formula C5H6BrN3O B1415790 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime CAS No. 287922-69-4

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime

Cat. No.: B1415790
CAS No.: 287922-69-4
M. Wt: 204.02 g/mol
InChI Key: FDFKQLHHHNRNCN-FARCUNLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime is a useful research compound. Its molecular formula is C5H6BrN3O and its molecular weight is 204.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(NE)-N-[(4-bromo-1-methylpyrazol-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O/c1-9-3-4(6)5(8-9)2-7-10/h2-3,10H,1H3/b7-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFKQLHHHNRNCN-FARCUNLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=NO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)/C=N/O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

development of cell-based assays for pyrazole oxime compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Cell-Based Assay Workflows for Pyrazole Oxime Scaffolds

Subtitle: From Cytotoxicity Screening to Mitochondrial Mechanism of Action (MoA) Validation[1]

Introduction: The Pyrazole Oxime Scaffold

Pyrazole oxime derivatives represent a "privileged scaffold" in medicinal chemistry and agrochemical development. Structurally, they combine the pharmacophore features of pyrazoles (often associated with kinase inhibition) and oxime ethers (known for stability and bioactivity).[1]

Therapeutic & Biological Context:

  • Anticancer Activity: Recent studies indicate these compounds often act as bioisosteres to combretastatin or EGFR/VEGFR inhibitors, inducing apoptosis in cell lines like A549 (lung), MCF-7 (breast), and HepG2 (liver).[1]

  • Mitochondrial Targeting: A critical, often overlooked mechanism is their structural similarity to Fenpyroximate (a MET I inhibitor).[1] Many pyrazole oximes exert their effects by inhibiting Mitochondrial Complex I , leading to ATP depletion and Reactive Oxygen Species (ROS) generation.[1]

Scope of this Guide: This application note provides a validated workflow for evaluating pyrazole oxime libraries. Unlike generic small-molecule screens, this guide addresses the specific physicochemical challenges (lipophilicity) and biological targets (mitochondria) inherent to this class.[1]

Compound Management & Solubility (Critical Step)

Pyrazole oximes are predominantly lipophilic. Poor solubility is the #1 cause of "false negatives" in cell-based assays.

Protocol: Solubilization & Storage

  • Stock Preparation: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM or 20 mM . Vortex for 1 minute.

    • Checkpoint: If the solution is cloudy, sonicate at 40kHz for 5-10 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the oxime linkage).

  • Working Solution (The "Cloudiness Check"):

    • Dilute the stock into pre-warmed (37°C) culture media to 2x the final concentration.

    • Microscopy Validation: Place 100 µL of this dilution in a clear plate and observe under 10x magnification. If micro-precipitates (crystals) are visible, the assay is invalid.[1] You must lower the concentration or use a solubility enhancer (e.g., 0.5% Cyclodextrin).

Primary Screening: Cytotoxicity Profiling

While MTT is traditional, CCK-8 (WST-8) is recommended for pyrazole oximes.

  • Why? Pyrazole oximes can alter cellular redox states. MTT requires metabolic conversion to insoluble formazan, which can be chemically reduced by some reactive compounds, yielding false positives.[1] CCK-8 produces a water-soluble formazan, reducing handling errors and solvent interference.[1]

Protocol: CCK-8 Cell Viability Assay

ParameterSpecification
Cell Density 3,000 - 5,000 cells/well (96-well plate)
Vehicle Control DMSO (matched concentration, max 0.5%)
Positive Control Doxorubicin (1 µM) or CCCP (for mitochondrial toxicity)
Incubation Time 24h - 72h (Compound dependent)

Step-by-Step:

  • Seeding: Seed cells in 100 µL media. Incubate for 24h to allow attachment.

  • Treatment: Remove old media. Add 100 µL of fresh media containing the pyrazole oxime (Serial dilutions: e.g., 0.1, 1, 5, 10, 50, 100 µM).

  • Incubation: Incubate at 37°C / 5% CO2 for 48h.

  • Development: Add 10 µL of CCK-8 reagent per well. Do not remove media.

  • Readout: Incubate for 1-4 hours until orange color develops. Measure Absorbance at 450 nm .

Mechanism of Action: The Mitochondrial Axis

Since pyrazole oximes often target Complex I, assessing Mitochondrial Membrane Potential (MMP) is the most high-value secondary assay.

Assay A: MMP Analysis via JC-1 Staining

JC-1 is a cationic dye.[1][2][3] In healthy mitochondria (high potential), it forms red aggregates.[1] In depolarized mitochondria (apoptosis/toxicity), it remains as green monomers.[1]

Scientific Logic: A drop in the Red/Green fluorescence ratio confirms the compound disrupts the Electron Transport Chain (ETC).

Protocol:

  • Seeding: Seed cells in a black-walled, clear-bottom 96-well plate (2x10^4 cells/well). Treat with compound for 6-12 hours (early apoptosis window).

  • Staining: Aspirate media.[2] Add JC-1 working solution (2 µM in media).[1][3][4]

  • Incubation: 20 minutes at 37°C in the dark.

  • Wash: Wash 2x with 1X Assay Buffer (pre-warmed). Cold buffer can cause artifactual depolarization.

  • Detection (Fluorescence Plate Reader):

    • Red (Aggregates): Ex 535 nm / Em 590 nm.[1]

    • Green (Monomers): Ex 485 nm / Em 535 nm.[1][2]

  • Analysis: Calculate Ratio =

    
    .[1][3]
    
Assay B: ROS Generation (DCFH-DA)

Complex I inhibition leads to electron leakage, forming Superoxide and H2O2.[1]

Protocol:

  • Treat cells with compound for 3-6 hours.

  • Wash cells with PBS.[3][4]

  • Incubate with 10 µM DCFH-DA (in serum-free media) for 30 mins.

  • Wash 3x with PBS to remove extracellular dye.

  • Measure Fluorescence: Ex 485 nm / Em 535 nm.[2]

    • Note: Include a NAC (N-acetylcysteine) pre-treated control.[1] If NAC rescues cell viability, ROS is the primary driver of toxicity.

Visualization of Signaling Pathways

The following diagram illustrates the mechanistic flow from Pyrazole Oxime exposure to cell death, highlighting the assay checkpoints.

PyrazoleOximeMoA cluster_0 Input Compound Pyrazole Oxime Derivative Target Mitochondrial Complex I Inhibition Compound->Target ROS ROS Surge (Superoxide/H2O2) Target->ROS ATP ATP Depletion Target->ATP MMP MMP Collapse (ΔΨm Loss) ROS->MMP Oxidative Stress Assay_ROS Assay: DCFH-DA ROS->Assay_ROS CytoC Cytochrome c Release MMP->CytoC PTP Opening Assay_MMP Assay: JC-1 Dye MMP->Assay_MMP Caspase Caspase 3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Assay_Viability Assay: CCK-8 Apoptosis->Assay_Viability

Caption: Mechanistic pathway of Pyrazole Oximes inducing apoptosis via mitochondrial dysfunction, mapped to specific assay validation points.

Data Analysis & Interpretation

Table 1: Expected Assay Outcomes for a Potent Pyrazole Oxime

Assay TypeReadout MetricInterpretation of "Hit"
CCK-8 Absorbance (450nm)Decrease (Sigmoidal dose-response).[1] IC50 < 10 µM indicates high potency.[5]
JC-1 Red/Green RatioDecrease . Shift from Red (Aggregates) to Green (Monomers) indicates depolarization.
DCFH-DA Fluorescence (Green)Increase .[1] Indicates oxidative stress triggered by ETC blockage.
Annexin V/PI Flow CytometryQ2/Q4 Population Increase . Confirms programmed cell death vs. necrosis.

Validation Criteria:

  • Dose-Dependency: The ROS generation should precede the MMP collapse in time-course studies.

  • Rescue Experiments: Pre-treatment with Cyclosporin A (PTP inhibitor) should partially rescue the MMP loss if the mechanism is strictly mitochondrial.

References

  • Dai, H., et al. (2016). Synthesis and biological evaluation of novel pyrazole oxime derivatives containing a 1,2,3-thiadiazole moiety as potential antitumor agents.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Thermo Fisher Scientific. JC-1 Mitochondrial Membrane Potential Assay Protocol. Thermo Fisher User Guide. Link

  • Zhang, L., et al. (2020). Pyrazole derivatives as potent anticancer agents: A review on their mechanism of action.[1] European Journal of Medicinal Chemistry. Link

  • Dojindo Molecular Technologies. Cell Counting Kit-8 (CCK-8) Technical Manual. Dojindo Protocols. Link

  • Elabscience. Mitochondrial Membrane Potential Assay Kit (with JC-1) Protocol. Elabscience Manuals. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyrazole Oximes

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted pyrazole oximes. This guide is designed for researchers, scientists, and drug development professionals navigating the intricacies of this important synthetic pathway. Pyrazole oximes are not only critical pharmacophores in agrochemicals and pharmaceuticals but also versatile intermediates in organic synthesis.[1][2][3][4]

This document moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical laboratory experience. Our goal is to empower you to diagnose issues, optimize your reactions, and achieve consistent, high-quality results.

Section 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of pyrazole oximes, from the preparation of the aldehyde precursor to the final oximation and characterization.

Q1: I am getting a very low or no yield of my pyrazole-4-carbaldehyde precursor from a Vilsmeier-Haack reaction. What's going wrong?

Potential Causes & Solutions

Low yields in the Vilsmeier-Haack formylation of a pyrazole ring are a frequent issue. The reactivity of the pyrazole core is highly dependent on its substituents.[5][6] The reaction involves an electrophilic substitution at the C4 position, and its success hinges on several factors.[6]

  • Poor Pyrazole Reactivity:

    • Explanation: The Vilsmeier reagent (formed from POCl₃ and DMF) is a mild electrophile.[7][8] If your pyrazole starting material has strong electron-withdrawing groups (EWGs) on the ring (e.g., nitro, cyano), the nucleus may be too deactivated to react efficiently.[5]

    • Solution: For pyrazoles with strong EWGs, you may need to increase the reaction temperature or prolong the reaction time. However, be aware that harsh conditions can lead to decomposition or side reactions.[5] A better approach might be to consider an alternative synthetic route to the aldehyde, such as oxidation of a 4-methyl or 4-hydroxymethyl pyrazole.[7]

  • Moisture Contamination:

    • Explanation: The Vilsmeier reagent is highly sensitive to moisture. Water will rapidly quench the reagent, preventing the formylation reaction from occurring.

    • Solution: Ensure that your DMF is anhydrous and that all glassware is thoroughly oven- or flame-dried before use.[9] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Incorrect Stoichiometry or Reagent Quality:

    • Explanation: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. Typically, 3 equivalents of the reagent are used.[9] Additionally, phosphorus oxychloride (POCl₃) can degrade over time.

    • Solution: Verify your calculations and use the correct stoichiometry. It is recommended to use a freshly opened bottle of POCl₃ or to distill older stock before use.

  • Substituent Effects on the N1-Position:

    • Explanation: The Vilsmeier-Haack reaction generally fails for N-unsubstituted pyrazoles under standard conditions because the N-H proton is acidic and can be abstracted.[6] The resulting pyrazolate anion is highly deactivated towards electrophilic attack.

    • Solution: The pyrazole nitrogen must be substituted (e.g., with an alkyl or aryl group) for the formylation at C4 to proceed effectively. If you must use an N-unsubstituted pyrazole, you will need to protect the nitrogen first.

Troubleshooting Workflow: Low Yield in Vilsmeier-Haack Formylation

G start Low/No Yield of Pyrazole Aldehyde q1 Is your pyrazole N-substituted? start->q1 q2 Are there strong EWGs on the ring? q1->q2 Yes sol1 Protect N1 position before formylation. q1->sol1 No q3 Were anhydrous conditions used? q2->q3 No sol2 Increase temperature/time cautiously. Consider alternative aldehyde synthesis. q2->sol2 Yes q4 Is reagent stoichiometry/quality confirmed? q3->q4 Yes sol3 Use anhydrous DMF and oven-dried glassware under an inert atmosphere. q3->sol3 No end_ok Yield Improved q4->end_ok Yes end_fail Still Low Yield (Re-evaluate overall strategy) q4->end_fail No sol1->end_ok sol2->end_ok sol3->end_ok sol4 Use 3 eq. of Vilsmeier reagent. Use fresh/distilled POCl₃.

Troubleshooting Vilsmeier-Haack formylation.
Q2: My oximation reaction is not working. The aldehyde starting material is consumed, but I can't isolate the desired pyrazole oxime.

Potential Causes & Solutions

The conversion of a pyrazole aldehyde to its oxime is a condensation reaction with hydroxylamine.[10] While generally reliable, several factors can lead to failure.

  • Incorrect pH/Absence of Base:

    • Explanation: Hydroxylamine is typically supplied as a hydrochloride salt (NH₂OH·HCl). To generate the free, nucleophilic hydroxylamine, a base is required to neutralize the HCl.[1][11] Without a base, the reaction will not proceed.

    • Solution: Add a suitable base to your reaction mixture. Common choices include pyridine, potassium hydroxide, or sodium acetate.[1][11] The choice of base can influence reaction time and workup. Pyridine can often act as both the base and the solvent.

  • Formation of Nitrile via Dehydration:

    • Explanation: While less common under standard oximation conditions, the oxime product can be dehydrated to form a pyrazole-4-carbonitrile. This is particularly a risk if the reaction is heated excessively or if acidic conditions are present (e.g., using acetic anhydride).[12]

    • Solution: Monitor your reaction temperature carefully. Most oximations proceed well at room temperature or with gentle refluxing in a solvent like ethanol.[11][13] If you suspect nitrile formation, check for a characteristic nitrile stretch (~2230 cm⁻¹) in the IR spectrum of your crude product.

  • Product Solubility and Isolation Issues:

    • Explanation: The resulting pyrazole oxime may be highly soluble in the reaction solvent, making isolation by precipitation difficult. Alternatively, it might be an oil that is hard to crystallize.

    • Solution: If the product does not precipitate upon cooling, try removing the solvent under reduced pressure. The resulting residue can then be purified by column chromatography or recrystallized from a different solvent system. A solvent screen (testing solubility in various common lab solvents) on a small scale can quickly identify a good recrystallization solvent.

Table 1: Common Conditions for Pyrazole Oximation

Reagent SystemSolventTypical TemperatureNotes
NH₂OH·HCl / PyridinePyridine/EtOH25 - 80 °CPyridine acts as both base and solvent. Simple workup often involves pouring into ice water.[11]
NH₂OH·HCl / KOH or NaOHEtOH / MeOH25 - 80 °CA common and effective method. The base is added to liberate free hydroxylamine.[1]
NH₂OH·HCl / NaOAcAqueous EtOH25 - 80 °CSodium acetate provides a buffered, mildly basic environment.
Q3: My NMR spectrum is confusing. How do I confirm the structure and determine the E/Z isomer ratio of my pyrazole oxime?

Potential Causes & Solutions

Characterization of oximes can be challenging due to the potential for E/Z isomerism around the C=N double bond.[14]

  • Identifying Key NMR Signals:

    • Explanation: The key signals to look for are the oxime hydroxyl proton (-OH) and the imine proton (-CH=N). The -OH proton is often a broad singlet and its chemical shift can be highly variable depending on solvent and concentration. The imine proton is a sharp singlet.

    • Solution: In ¹H NMR, the chemical shift of the imine proton (-CH=N) is often different for the E and Z isomers. The proton on the carbon attached to the oxime group typically appears at a different chemical shift for each isomer. Comparing the integration of these two distinct peaks allows for the determination of the isomer ratio.

  • Distinguishing Between E and Z Isomers:

    • Explanation: Unambiguously assigning the E and Z configuration can be difficult with ¹H NMR alone. Often, the major isomer formed is the more thermodynamically stable E (anti) isomer, but this is not guaranteed.[12]

    • Solution:

      • X-ray Crystallography: This is the definitive method for determining the configuration in the solid state.[12]

      • NOE Spectroscopy: A 2D NOESY or 1D NOE experiment can be decisive. Irradiation of the imine proton (-CH=N) should show a nuclear Overhauser effect (NOE) with the nearest aromatic proton on the pyrazole ring for one isomer but not the other, allowing for assignment.

      • Computational Chemistry: Quantum mechanics-based NMR calculations (like the DP4+ method) can predict the ¹H and ¹³C NMR chemical shifts for both isomers. Comparing the calculated spectra to the experimental data can provide a confident assignment.[14][15]

E/Z Isomerism in Pyrazole Oximes

G cluster_Z Z-Isomer (syn) cluster_E E-Isomer (anti) Z_isomer Z_isomer E_isomer E_isomer Z_isomer->E_isomer Isomerization caption General structures of Z (syn) and E (anti) pyrazole oxime isomers. The E isomer is often thermodynamically favored.

Geometric isomers of pyrazole oximes.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the general two-step synthesis for substituted pyrazole oximes? A: The most common pathway involves two key steps:

  • Formylation: A substituted pyrazole is formylated, typically at the C4 position, to yield a pyrazole-4-carbaldehyde. The Vilsmeier-Haack reaction is a widely used method for this step.[7][16][17]

  • Oximation: The resulting pyrazole aldehyde is then condensed with hydroxylamine (usually from hydroxylamine hydrochloride and a base) to form the C=N-OH functional group of the pyrazole oxime.[1][18]

Q: Are there alternative methods to synthesize the pyrazole ring itself? A: Yes, the pyrazole core can be constructed through various methods, most classically by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound (Knorr pyrazole synthesis).[19][20] Other modern methods include multicomponent reactions and cycloadditions.[21][22][23][24][25] The choice of method depends on the desired substitution pattern.

Q: What are the primary safety concerns when working with these reagents? A: Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Hydroxylamine: Can be explosive, especially in concentrated form or when heated. It is also a skin irritant. Always use it in a well-ventilated area and avoid heating it in a closed system. DMF: A common solvent for the Vilsmeier-Haack reaction, it is a suspected teratogen. Handle with care and avoid inhalation or skin contact.

Section 3: Key Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack)

This protocol is a representative example of pyrazole formylation.

  • Materials:

    • 1-Phenyl-3-methyl-1H-pyrazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Ice bath

  • Procedure:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (5 eq.) to 0 °C in an ice bath.

    • Add POCl₃ (3 eq.) dropwise to the cold DMF with vigorous stirring. Maintain the temperature below 5 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Dissolve 1-phenyl-3-methyl-1H-pyrazole (1 eq.) in a minimal amount of anhydrous DMF or DCM.

    • Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction by TLC.[9]

    • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with stirring.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the pure pyrazole aldehyde.

Protocol 2: Synthesis of 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde Oxime
  • Materials:

    • 1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Pyridine

    • Ethanol (EtOH)

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve the pyrazole aldehyde (1 eq.) in a mixture of ethanol and pyridine.

    • Add hydroxylamine hydrochloride (1.2-1.5 eq.) to the solution in one portion.

    • Stir the mixture at room temperature or gently reflux (e.g., 60 °C) for 2-4 hours. Monitor the reaction progress by TLC until the aldehyde spot disappears.

    • After the reaction is complete, cool the flask to room temperature.

    • Pour the reaction mixture into a beaker of ice-cold water.

    • A precipitate should form. If it does not, gently scratch the inside of the beaker with a glass rod to induce crystallization.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Dry the product in a vacuum oven to obtain the pyrazole oxime. Further purification can be achieved by recrystallization if necessary.

References

  • Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Semantic Scholar. [Link]

  • Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine. PubMed. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. ResearchGate. [Link]

  • Oximes in the Isoxazolone, Pyrazolone, and 1,2,3-Triazolone Series: Experimental and Computational Investigation of Energies and Structures of E/Z Isomers of α-Oxo-Oximes in the Gas Phase and in Solution. ResearchGate. [Link]

  • Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Science Publishing. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Co(II) Metal Complexes of Oximes Derived from Salicyloyl Pyrazoles: Synthesis, Spectroscopic Characterization and Antimicrobial. KJS College. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC. [Link]

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. ACS Publications. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. [Link]

  • Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. PMC. [Link]

  • synthesis of pyrazoles. YouTube. [Link]

  • Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. PMC. [Link]

  • Pyrazole-oxime as reactivator for Chlorpyrifos inhibited Acetylcholinesterase: Synthesis and In Vitro reactivation study. Chula Digital Collections. [Link]

  • Pyrazole‐based oxime derivatives as anticancer agents. ResearchGate. [Link]

  • Study on Pyrazolo-4-carboxaldehyde: Synthesis of Fused Pyrazole, Isoxazole, Pyrimidine and Pyridine-[2, 3-d]-Pyrazoline Derivatives. Asian Journal of Chemistry. [Link]

  • Concomitant polymorphism in oxime-bridged pyrazole–tetrazole energetic materials. RSC Publishing. [Link]

  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. STM Journals. [Link]

  • Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. PMC. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. issuu. [Link]

  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. PMC. [Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

  • Process for the purification of pyrazoles.
  • Synthesis and Biological Activities of Novel Pyrazole Oximes Containing Substituted Pyrimidine Group. SIOC Journals. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. RSC Publishing. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. [Link]

  • Facile Synthesis of E and Z Isomers by the Propyloxime Form. TSI Journals. [Link]

  • Synthesis and cytotoxicity studies on new pyrazolecontaining oxime ester derivatives. ResearchGate. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. [Link]

Sources

Technical Support Center: Optimization of Solvent and Temperature for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art of pyrazole synthesis. This guide is crafted for researchers, medicinal chemists, and process development scientists who are navigating the complexities of optimizing reaction conditions, specifically focusing on the critical interplay of solvent and temperature. In the following sections, we will dissect common experimental challenges, offering not just solutions but the underlying chemical logic to empower your synthetic strategies.

Troubleshooting Guide: A First-Principles Approach

This section is designed to address the most pressing issues encountered during pyrazole synthesis, framed in a practical question-and-answer format. We move beyond simple procedural fixes to explore the mechanistic rationale behind each troubleshooting step.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I systematically troubleshoot this?

Low yields in pyrazole synthesis, particularly in classic protocols like the Knorr synthesis, are a frequent challenge. The root cause often lies in suboptimal reaction conditions that fail to efficiently drive the cyclocondensation forward.[1]

Probable Causes & Recommended Actions:

  • Poor Solubility of Starting Materials: If your 1,3-dicarbonyl compound and hydrazine derivative are not fully dissolved, the reaction kinetics will be severely hampered.

    • Solution: Conduct a solvent screening study. A good starting point includes common solvents like ethanol, methanol, and acetic acid. If solubility remains an issue, consider higher boiling point, polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP), which have shown excellent results in synthesizing substituted pyrazoles.[2][3] For greener alternatives, ethylene glycol has been used effectively at room temperature.[2]

  • Suboptimal Temperature: The reaction may be too slow at room temperature, or conversely, side reactions and degradation may occur at elevated temperatures.

    • Solution: Systematically evaluate the effect of temperature. Begin at room temperature and incrementally increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For some reactions, a moderate increase to 60 °C can significantly improve yields, while higher temperatures may be detrimental.[2]

  • Incomplete Reaction or Unfavorable Equilibrium: The cyclization and subsequent dehydration steps might not be going to completion.

    • Solution: A slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[1] Additionally, the choice of solvent can influence the reaction equilibrium.

  • Side Reactions: The formation of byproducts, such as incompletely cyclized intermediates or products from solvent participation, can consume starting materials and reduce the yield of the desired pyrazole.[1]

    • Solution: The choice of solvent is critical. For instance, using methanol with certain substrates might lead to Michael addition as a competing reaction.[2] Careful monitoring of the reaction profile by TLC or LC-MS can help identify the formation of side products.

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity of my reaction?

The formation of regioisomeric mixtures is a classic challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to different pyrazole products.[1] Regioselectivity is governed by a delicate balance of steric and electronic factors of the substituents on both reactants.[1][4]

Strategies to Enhance Regioselectivity:

  • Solvent Choice is Paramount: The solvent can dramatically influence the regiochemical outcome. While traditional solvents like ethanol often lead to mixtures, fluorinated alcohols have emerged as powerful tools for controlling regioselectivity.[5][6]

    • Recommendation: The use of 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent has been shown to significantly increase the regioselectivity in pyrazole formation.[5][6]

  • Temperature and Kinetic vs. Thermodynamic Control: The reaction temperature can influence which regioisomer is favored.

    • Recommendation: Running the reaction at different temperatures (e.g., room temperature vs. reflux) can alter the isomeric ratio.[4] Lower temperatures may favor the kinetically controlled product, while higher temperatures may allow for equilibration to the thermodynamically more stable isomer.

  • pH Adjustment: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl compound.[4]

    • Recommendation: The addition of a catalytic amount of acid (e.g., acetic acid, HCl) or a mild base can significantly impact the product ratio.[2][4]

Frequently Asked Questions (FAQs)

Q: Can microwave irradiation improve my pyrazole synthesis?

A: Absolutely. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times and often increase yields in pyrazole synthesis.[7][8][9] For example, reactions that take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor.[7][8][9] Microwave heating can also be performed under solvent-free conditions, offering a greener synthetic route.[10]

Q: What is the role of a catalyst in pyrazole synthesis, and how does it interact with solvent and temperature optimization?

A: Catalysts, typically acids or bases, play a crucial role in accelerating the condensation and dehydration steps of pyrazole formation.[11] An acid catalyst, for instance, protonates a carbonyl group of the 1,3-dicarbonyl compound, making it more electrophilic and susceptible to attack by the hydrazine.[11] The effectiveness of a catalyst is often intertwined with the solvent and temperature. For example, a reaction that is sluggish in a neutral solvent at room temperature may proceed smoothly with the addition of a catalytic amount of acetic acid and gentle heating.[12]

Q: Are there any "green" or more sustainable solvent choices for pyrazole synthesis?

A: Yes, the field of green chemistry has made significant inroads into pyrazole synthesis. Deep Eutectic Solvents (DESs) have emerged as biodegradable, low-toxicity alternatives to traditional volatile organic solvents.[13] DESs can act as both the solvent and catalyst, often leading to accelerated reaction rates and high selectivity.[13] Other environmentally friendly options include water-ethanol mixtures and ethylene glycol.[2][13]

Data-Driven Solvent and Temperature Optimization

To facilitate your experimental design, the following tables summarize key findings from the literature on the impact of solvent and temperature on pyrazole synthesis outcomes.

Table 1: Effect of Solvent on Pyrazole Synthesis Yield

Starting MaterialsSolventTemperatureYield (%)Reference
1,3-Diketones and ArylhydrazinesN,N-DimethylacetamideRoom Temperature59-98Gosselin et al.[2]
Hydrazines and 1,3-diketonesEthylene GlycolRoom Temperature70-95Xu et al.[2]
Phenylhydrazine and Ethyl acetoacetateEthanolReflux95Girish et al.[2]
1,3-Diketone and MethylhydrazineEthanolNot SpecifiedMixture of regioisomersFustero et al.[5]
1,3-Diketone and MethylhydrazineHFIPNot Specified>97:3 regioselectivityFustero et al.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

ReactionMethodSolventTimeYield (%)Reference
Pyrazole-Oxadiazole HybridsConventional (Reflux)Ethanol7-9 hoursLowerKumar et al.[7]
Pyrazole-Oxadiazole HybridsMicrowaveEthanol9-10 minutes79-92Kumar et al.[7]
Quinolin-2(1H)-one-based PyrazolesConventional (Reflux)Not Specified10-12 hours59-71Ashok et al.[8][9]
Quinolin-2(1H)-one-based PyrazolesMicrowave (180W)Ethanol5-7 minutesGoodAshok et al.[8][9]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Small-Scale Solvent Screening
  • Preparation: In a series of small reaction vials, add the 1,3-dicarbonyl compound (1.0 eq).

  • Solvent Addition: To each vial, add a different solvent to be tested (e.g., ethanol, DMF, toluene, TFE) to achieve a consistent concentration (e.g., 0.5 M).

  • Reactant Addition: While stirring, add the hydrazine derivative (1.1 eq) to each vial.

  • Reaction: Seal the vials and stir the reactions at a set temperature (e.g., room temperature or 60 °C).

  • Monitoring: After a predetermined time (e.g., 2, 4, and 24 hours), take a small aliquot from each reaction mixture and analyze by TLC or LC-MS to assess the consumption of starting materials and the formation of the product.

  • Analysis: Compare the results to identify the solvent that provides the highest conversion to the desired pyrazole.

Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_solubility Check Reactant Solubility start->check_solubility solvent_screen Perform Solvent Screening (e.g., EtOH, DMF, TFE) check_solubility->solvent_screen Poor Solubility temp_optimization Optimize Temperature (e.g., RT, 60°C, Reflux) check_solubility->temp_optimization Good Solubility solvent_screen->temp_optimization catalyst_addition Add Catalyst (e.g., Acetic Acid) temp_optimization->catalyst_addition monitor_reaction Monitor by TLC/LC-MS catalyst_addition->monitor_reaction monitor_reaction->temp_optimization Incomplete Reaction high_yield High Yield Achieved monitor_reaction->high_yield Reaction Complete

Caption: A decision-making workflow for systematically troubleshooting low yields in pyrazole synthesis.

Logical Relationship for Improving Regioselectivity

Regioselectivity_Improvement start Poor Regioselectivity (Mixture of Isomers) solvent_choice Solvent Modification Standard (e.g., EtOH) Fluorinated (e.g., TFE, HFIP) start->solvent_choice temp_control Temperature Control Low Temp (Kinetic) High Temp (Thermodynamic) solvent_choice:f0->temp_control desired_isomer Desired Regioisomer Favored solvent_choice:f1->desired_isomer Often Dramatic Improvement ph_adjustment pH Adjustment Acidic (e.g., cat. HCl) Basic (e.g., NaOAc) temp_control->ph_adjustment ph_adjustment->desired_isomer Optimized Ratio

Caption: Key experimental levers for enhancing regioselectivity in pyrazole synthesis.

References

  • Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds - Benchchem.
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - MDPI.
  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed.
  • Technical Support Center: Optimization of Solvent Conditions for Pyrazole Cyclization - Benchchem.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis - Benchchem.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve.
  • Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega - ACS Publications.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines - Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • Knorr Pyrazole Synthesis - J&K Scientific LLC.
  • Knorr Pyrazole Synthesis - Chem Help Asap.

Sources

Technical Support Center: Strategies for Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyrazole synthesis. The formation of regioisomers is a persistent challenge, particularly when using unsymmetrical starting materials. This resource provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve high regioselectivity in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding regioselectivity in the synthesis of substituted pyrazoles.

Q1: What exactly is "regioselectivity" in pyrazole synthesis, and why is it a critical issue?

A1: Regioselectivity refers to the preference for forming one constitutional isomer over other possible isomers. In the context of pyrazole synthesis, this issue most commonly arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2] The substituted hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl has two different carbonyl groups. This duality creates two possible pathways for condensation and cyclization, leading to a mixture of two distinct regioisomeric pyrazoles.[2] Controlling this outcome is paramount because different regioisomers, despite having the same molecular formula, can possess vastly different biological activities, pharmacological profiles, and physical properties.[3] For therapeutic and materials science applications, isolating a single, pure regioisomer is often a mandatory step.[3][4]

Q2: What are the primary factors that govern regioselectivity in the classical Knorr pyrazole synthesis?

A2: The regiochemical outcome of the Knorr condensation is a delicate balance of several interconnected factors:[5]

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups (like -CF₃) significantly increase the partial positive charge on a carbonyl carbon, making it a more favorable site for the initial nucleophilic attack by the hydrazine.[1][2][3]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can physically obstruct the approach to one of the carbonyl groups.[1][3] The reaction will preferentially occur at the less sterically hindered site.

  • Reaction pH: The acidity or basicity of the medium can modulate the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1][5] Under acidic conditions, the more basic nitrogen (typically the substituted one) can be protonated, reducing its nucleophilicity and favoring attack by the terminal -NH₂ group.[3][6]

  • Solvent Choice: The solvent can dramatically influence the reaction pathway by stabilizing intermediates or altering reactant conformations. As will be discussed, this is one of the most powerful tools for controlling regioselectivity.[1][7][8]

  • Temperature: Reaction temperature can shift the balance between kinetically and thermodynamically controlled pathways, potentially altering the ratio of the resulting isomers.[1][9]

Q3: Are there reliable alternatives to the Knorr condensation for achieving high regioselectivity from the outset?

A3: Yes, when the Knorr synthesis proves intractable, several other powerful methods can provide excellent regiocontrol:

  • 1,3-Dipolar Cycloadditions: This elegant approach involves the reaction of a diazo compound (the 1,3-dipole) with an alkyne or alkene.[1][10] The regioselectivity is governed by the electronic properties (HOMO-LUMO interactions) of the reactants and often provides a single isomer with high predictability.[10][11]

  • Use of 1,3-Dicarbonyl Surrogates: Instead of a symmetrical diketone, substrates like β-enaminones or α,β-unsaturated ketones can be used.[1][12] These compounds have inherently different reactivity at the two electrophilic centers, effectively pre-determining the direction of the hydrazine attack and cyclization.[1][13]

  • Multicomponent Reactions (MCRs): One-pot MCRs can assemble highly substituted pyrazoles with excellent regioselectivity, often by generating the reactive intermediates in situ under controlled conditions.[1][14]

Troubleshooting Guide: Common Issues & Actionable Solutions

This section is designed to address specific problems you may encounter during your experiments.

Issue Probable Cause(s) Recommended Solutions & Explanations
1. Poor Regioselectivity (~1:1 Mixture of Isomers) The electronic and steric differences between the two carbonyl groups in your 1,3-dicarbonyl substrate are insufficient to direct the reaction under standard conditions (e.g., in ethanol).[1]Solution A (High Impact): Change the Solvent to a Fluorinated Alcohol. This is the most effective and widely validated strategy.[7][8] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and, particularly, 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[7][8] Causality: Fluorinated alcohols have a unique ability to form strong hydrogen bonds, which preferentially activates the more electrophilic carbonyl group (e.g., one adjacent to a CF₃ group) by forming a stable hemiketal intermediate. This effectively blocks that site, directing the hydrazine to attack the other carbonyl group, leading to a single major regioisomer. Solution B: Optimize Reaction Temperature. Systematically lower or raise the temperature. Lower temperatures may favor the kinetically controlled product, which might be a single isomer. Solution C: Adjust Reaction pH. Add a catalytic amount of acid (e.g., acetic acid) or base. This can alter the nucleophilicity of the hydrazine nitrogens and may favor one reaction pathway.[1][6]
2. The Undesired Regioisomer is the Major Product The intrinsic electronic and steric properties of your substrates favor the formation of the unwanted isomer under your current reaction conditions.Solution A: Modify the Hydrazine Reactant. If using a monosubstituted hydrazine, consider generating a derivative in situ. For example, reacting methylhydrazine with ethyl formate creates 1-formyl-1-methylhydrazine.[14] The formyl group temporarily blocks the more nucleophilic nitrogen, forcing the reaction to proceed through the terminal nitrogen, thus ensuring the formation of a single regioisomer after cyclization and deprotection.[14] Solution B: Redesign the Synthesis Using a Dicarbonyl Surrogate. Instead of a 1,3-diketone, synthesize a corresponding β-enaminone. The enamine functionality is much less electrophilic than the remaining ketone, providing unambiguous control over the site of initial hydrazine attack.[1][13]
3. Low Yield and/or Poor Selectivity with Long Reaction Times The reaction is sluggish under thermal conditions, and prolonged heating may lead to side reactions or thermal equilibration of the products, eroding any initial regioselectivity.Solution A: Employ Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation can drastically reduce reaction times from hours to minutes.[1] The rapid, uniform heating can favor a specific kinetic pathway, often leading to higher yields and improved regioselectivity compared to conventional heating methods.[1][15]

Data Presentation

The choice of solvent is arguably the most critical parameter for controlling regioselectivity in the reaction of unsymmetrical diketones. The data below, adapted from the work of Fustero et al., clearly demonstrates the dramatic effect of switching from a conventional solvent to a fluorinated alcohol.

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine [7][8]

EntrySolventTemperature (°C)Time (h)Ratio of Regioisomers (A:B)*
1Ethanol (EtOH)2511:1.3
22,2,2-Trifluoroethanol (TFE)25187:13
31,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)25197:3

*Regioisomer A is the desired 5-(2-furyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole. Regioisomer B is the 3-(2-furyl) isomer.

Visualizations: Mechanisms and Workflows

Diagrams provide a clear visual representation of complex chemical processes and decision-making steps.

Knorr_Mechanism cluster_A Pathway A (Attack at C1) cluster_B Pathway B (Attack at C2) Reactants Unsymmetrical 1,3-Diketone + R¹-NH-NH₂ Intermediate_A1 Intermediate A (Carbinolamine) Reactants->Intermediate_A1 Path A Intermediate_B1 Intermediate C (Carbinolamine) Reactants->Intermediate_B1 Path B Intermediate_A2 Intermediate B (Hydrazone) Intermediate_A1->Intermediate_A2 Product_A Regioisomer 1 Intermediate_A2->Product_A Cyclization -H₂O Intermediate_B2 Intermediate D (Hydrazone) Intermediate_B1->Intermediate_B2 Product_B Regioisomer 2 Intermediate_B2->Product_B Cyclization -H₂O

Caption: Competing pathways in the Knorr pyrazole synthesis.

Troubleshooting_Workflow Start Experiment Yields Poor Regioselectivity Decision1 Is the isomer ratio close to 1:1? Start->Decision1 Decision2 Is the wrong isomer the major product? Decision1->Decision2 No Solvent Switch to Fluorinated Solvent (TFE or HFIP) Decision1->Solvent Yes MAOS Use Microwave-Assisted Synthesis (MAOS) Decision2->MAOS No (Slow Reaction) Substrate Modify Hydrazine or Use Dicarbonyl Surrogate Decision2->Substrate Yes Temp_pH Optimize Temperature / pH Solvent->Temp_pH If still suboptimal Success High Regioselectivity Achieved Solvent->Success MAOS->Success Substrate->Success Temp_pH->Success

Sources

Validation & Comparative

comparative analysis of different synthetic routes to 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime is a key building block in medicinal chemistry, serving as a precursor for the synthesis of a variety of biologically active compounds. The strategic placement of the bromo, methyl, and oxime functionalities on the pyrazole core allows for diverse downstream derivatization, making it a valuable intermediate in drug discovery programs. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering insights into the practical considerations and experimental nuances of each approach. The objective is to equip researchers with the necessary information to select the most suitable synthetic strategy based on available resources, desired scale, and overall efficiency.

Route 1: Formylation Followed by Bromination

This synthetic pathway commences with the introduction of the formyl group onto the pyrazole ring, followed by a regioselective bromination, and concludes with the oximation of the aldehyde.

Workflow Diagram

Route 1: Formylation then Bromination A 1-Methylpyrazole B 1-Methyl-1H-pyrazole-3-carbaldehyde A->B Vilsmeier-Haack Formylation (POCl3, DMF) C 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde B->C Electrophilic Bromination (NBS) D This compound C->D Oximation (Hydroxylamine hydrochloride)

Caption: Synthetic workflow for Route 1.

Scientific Rationale

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles like pyrazoles.[1][2][3][4] The regioselectivity of this reaction on 1-methylpyrazole is directed to the 3- and 5-positions. Subsequent electrophilic bromination with N-bromosuccinimide (NBS) is anticipated to occur at the electron-rich 4-position of the pyrazole ring.[5][6][7][8][9] The final step is a standard condensation reaction to form the oxime.

Experimental Protocols

Step 1: Synthesis of 1-Methyl-1H-pyrazole-3-carbaldehyde

  • To a stirred solution of 1-methylpyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise at 0 °C under an inert atmosphere.

  • The reaction mixture is then heated to 80-90 °C and stirred for 4-6 hours.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-methyl-1H-pyrazole-3-carbaldehyde. An analogous Vilsmeier-Haack formylation of a substituted pyrazole has been reported to proceed with a yield of 56%.[10]

Step 2: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde

  • To a solution of 1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a suitable solvent such as chloroform or acetonitrile, N-bromosuccinimide (NBS, 1.1 eq) is added portionwise at room temperature.

  • The reaction mixture is stirred at room temperature for 12-24 hours, with the progress monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography. Bromination of similar pyrazole-4-carbaldehydes has been documented.[11][12]

Step 3: Synthesis of this compound

  • 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde (1.0 eq) is dissolved in ethanol.

  • An aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) is added to the solution.

  • The reaction mixture is heated at reflux for 1-2 hours.

  • After cooling, the solvent is partially evaporated, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and dried to yield the final product. Oximation of pyrazole-3-carbaldehyde has been reported to proceed with hydroxylamine hydrochloride in pyridine.[12] Similar reactions have reported yields in the range of 75-96%.[13]

Route 2: Bromination Followed by Formylation

This alternative strategy involves the initial bromination of the pyrazole ring, followed by the introduction of the formyl group at the 3-position, and concludes with the oximation.

Workflow Diagram

Route 2: Bromination then Formylation A 1-Methylpyrazole B 4-Bromo-1-methyl-1H-pyrazole A->B Electrophilic Bromination (NBS) C 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde B->C Lithium-Halogen Exchange & Formylation (n-BuLi, DMF) D This compound C->D Oximation (Hydroxylamine hydrochloride)

Caption: Synthetic workflow for Route 2.

Scientific Rationale

This route begins with the regioselective bromination of 1-methylpyrazole at the 4-position. The subsequent step utilizes a lithium-halogen exchange reaction, a powerful tool for the regioselective functionalization of aryl and heteroaryl halides.[14][15] Treatment of 4-bromo-1-methyl-1H-pyrazole with a strong base like n-butyllithium generates a lithiated intermediate at the 4-position, which is then quenched with an electrophile, in this case, DMF, to install the formyl group.[14][16] The final oximation is a standard procedure.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-1-methyl-1H-pyrazole

  • To a solution of 1-methylpyrazole (1.0 eq) in a suitable solvent such as water or chloroform, N-bromosuccinimide (NBS, 1.1 eq) is added portionwise at room temperature.

  • The reaction mixture is stirred for 12-24 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by distillation or column chromatography.

Step 2: Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde

  • A solution of 4-bromo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

  • n-Butyllithium (n-BuLi, 1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • Anhydrous N,N-dimethylformamide (DMF, 1.5 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for an additional 30 minutes. A similar reaction on a substituted 4-bromopyrazole afforded the corresponding carbaldehyde in 70% yield.[16]

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Step 3: Synthesis of this compound

  • The protocol is identical to Step 3 in Route 1.

Comparative Analysis

ParameterRoute 1: Formylation then BrominationRoute 2: Bromination then Formylation
Overall Strategy Functional group introduction followed by modification of the pyrazole core.Modification of the pyrazole core followed by functional group introduction.
Key Reactions Vilsmeier-Haack formylation, Electrophilic bromination.Electrophilic bromination, Lithium-halogen exchange.
Reported Yields Vilsmeier-Haack (analogous): 56%[10]. Oximation (analogous): 75-96%[13].Lithium-halogen exchange/formylation (analogous): 70%[16].
Advantages - Utilizes well-established and generally high-yielding reactions.- Avoids the use of highly pyrophoric organolithium reagents in the main pathway.- Potentially more regioselective formylation at the 3-position.- The lithium-halogen exchange is a very reliable method for introducing the formyl group.
Disadvantages - Vilsmeier-Haack reaction can sometimes lead to mixtures of regioisomers.- Bromination of the aldehyde might be less efficient due to the deactivating effect of the formyl group.- Requires the use of pyrophoric n-butyllithium, which necessitates stringent anhydrous and inert atmosphere conditions.- The starting 4-bromo-1-methyl-1H-pyrazole may not be as readily available as 1-methylpyrazole.
Experimental Considerations - Vilsmeier-Haack reagent is moisture-sensitive.- Purification of intermediates may be required at each step.- Strict control of temperature (-78 °C) is crucial for the lithiation step.- Anhydrous solvents and reagents are essential for the success of the lithium-halogen exchange.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a classical approach that relies on well-known named reactions. Its primary advantage lies in avoiding the use of organolithium reagents, which may be preferable in laboratories not equipped for handling such pyrophoric materials. However, the potential for regioisomeric mixtures in the formylation step and the potentially lower yield in the bromination of a deactivated ring are key considerations.

Route 2 offers a more modern and potentially more regioselective approach to the target molecule. The lithium-halogen exchange is a powerful and often high-yielding transformation. The main drawback is the requirement for handling n-butyllithium, which demands careful experimental technique and a well-controlled reaction setup.

The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the availability of starting materials, and the desired scale of the synthesis. For laboratories comfortable with organometallic chemistry, Route 2 may offer a more direct and efficient path. For others, the more traditional approach of Route 1 may be the more practical option.

References

  • NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]

  • Abdel-Wahab, B. F.; Khidre, R. E.; Farahat, A. A. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC2011, (i), 196-245.
  • Tumkevicius, S.; Kaminskas, A.; Bucinskaite, V.; Labanauskas, L. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC2011, (xi), 1-21.
  • Asiri, A. M.; Khan, S. A.; Ng, S. W. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online2011,67(12), o3276.
  • Popov, A. V.; Tverdokhlebov, A. V.; Trifonov, R. E. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. ARKIVOC2019, (vi), 1-14.
  • Organic Chemistry Portal. Formylation. Available from: [Link]

  • Dabholkar, V. V.; Ansari, F. Y. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society2011,55(4), 238-241.
  • Abdel-Wahab, B. F.; Khidre, R. E.; Farahat, A. A. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC2011, (i), 196-245.
  • Schall, A.; Reiser, O. The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. In Science of Synthesis; Georg Thieme Verlag: Stuttgart, 2007; Vol. 25, pp 591–603.
  • Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link]

  • Deshmukh, S. P. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research2013,4(1), 11-20.
  • Henri, R.; Dîou, F.; Laigo, T.; Alami, M.; Messaoudi, S. Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules2015,20(5), 8085-8097.
  • Rai, M.; Singh, P.; Singh, A. K. Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. Tropical Journal of Pharmaceutical Research2012,11(4), 587-593.
  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • Saunthwal, V.; Rajanna, K. C.; Saiprakash, P. K. Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Chemical and Pharmaceutical Research2019,11(12), 1-6.
  • Habash, M. A.; El-Sayed, R. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences2008,7(11), 1365-1370.
  • Organic Chemistry Portal. Bromination. Available from: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]

  • Google Patents. CN104844785A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Master Organic Chemistry. Reagent Friday: NBS (N-Bromo Succinimide). Available from: [Link]

  • Sharma, P.; Rane, N. Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. International Journal of ChemTech Research2013,5(4), 1833-1839.
  • Google Patents. WO2016181386A1 - Process for preparing a hydroxylamine pyrazole compound.
  • Ali, M. A.; Shaharyar, M.; Siddiqui, A. A. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank2021,2021(4), M1296.
  • ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Available from: [Link]

  • Wikipedia. N-Bromosuccinimide. Available from: [Link]

  • MANAC Inc. Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Available from: [Link]

  • Chen, J.-R.; Hu, Y.-F.; Liu, Q.; Lu, L.-Q.; Xiao, W.-J.
  • Peng, J.; He, W.; Mu, S.; Li, H.; Wu, Z.; Chen, J. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry2022,42(12), 4292-4299.
  • Google Patents. CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • Balle, T.; Begtrup, M.; Jaroszewski, J. W.; Liljefors, T.; Norrby, P.-O. Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study. Organic & Biomolecular Chemistry2006,4(7), 1261-1267.

Sources

Analytical Validation of HPLC Methods for Pyrazole Oxime Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Audience: Researchers, QC Scientists, and Method Development Leads.

Pyrazole oximes (e.g., Fenpyroximate, Pyraclostrobin intermediates) represent a critical class of bioactive scaffolds in agrochemicals and pharmaceuticals. Their analysis is complicated by two primary factors: geometric isomerism (E/Z) and amphoteric stability . While UPLC offers speed, High-Performance Liquid Chromatography (HPLC) remains the global workhorse for purity assessment due to its superior robustness in resolving geometric isomers and lower susceptibility to matrix-induced precipitations during scale-up.

This guide provides a scientifically grounded, self-validating protocol for assessing pyrazole oxime purity, contrasting it with alternative modalities (UPLC, GC) and detailing a compliance-ready validation framework (ICH Q2(R2)).

Technology Comparison: Selecting the Right Modality

Before establishing a protocol, one must justify the choice of HPLC over modern alternatives. The following table contrasts the performance metrics relevant specifically to pyrazole oxime analysis.

FeatureHPLC (Recommended) UPLC / UHPLC Gas Chromatography (GC)
Mechanism Partition/Adsorption (Liquid Phase)Partition (High Pressure Liquid)Volatilization
Isomer Resolution High (Shape selectivity on C18/Phenyl columns)Medium (Speed often compromises E/Z resolution)Low (Thermal isomerization risk)
Sample Stability High (Ambient/Controlled Temp)High Low (Oximes degrade at injector ports)
Pressure Limit < 6,000 psi< 15,000 psiN/A
Cost/Sample Low ($)Medium (

)
Low ($)
Best Use Case Purity & Isomer Ratio (QC) High-Throughput ScreeningVolatile Impurities only

Expert Insight: GC is generally unsuitable for pyrazole oximes because the oxime functionality (=N-OH) is thermally labile and can undergo Beckmann rearrangement or dehydration in the hot injection port, yielding false impurity profiles.

Core Experimental Protocol: The "Golden Standard" Method

This protocol is designed to resolve the E-isomer (active) from the Z-isomer (impurity) and synthetic byproducts.

Reagents & Instrumentation[1][2][3][4][5][6][7]
  • System: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1260/Shimadzu i-Series).

  • Stationary Phase: High-carbon load C18 (e.g., Agilent Zorbax Eclipse Plus C18) or Phenyl-Hexyl (for enhanced selectivity of aromatic pyrazoles).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 10 mM Ammonium Acetate or 0.1% Formic Acid (pH 3.0–4.0 is critical to suppress silanol activity and stabilize the oxime).

Chromatographic Conditions[1][2][4][5][6][8][9][10]
  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Injection Volume: 10–20 µL.

  • Column Temperature: 30°C (Control is vital; higher temps merge isomer peaks).

  • Detection: 235 nm (common λ-max for pyrazole ring) and 254 nm.

  • Mobile Phase Gradient:

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (Acetonitrile)Comment
0.07030Initial equilibration
15.01090Elute non-polars
20.01090Wash
21.07030Re-equilibration
25.07030Ready for next inj.
Standard & Sample Preparation[1][3]
  • Stock Solution: Dissolve 10 mg standard in 10 mL ACN (1000 ppm).

  • Working Standard: Dilute to 50 ppm in Mobile Phase Initial Ratio (70:30 Water:ACN).

    • Note: Dissolving in 100% ACN can cause "solvent shock" and peak distortion for early eluting impurities.

Analytical Validation Framework (ICH Q2)

To ensure scientific integrity, the method must be validated.[4] Below is the specific framework for Pyrazole Oximes.

Specificity (Forced Degradation)

Demonstrate that the method separates the main peak from degradants.

  • Acid Stress: 0.1N HCl, 60°C, 2 hours. (Expect hydrolysis of oxime to ketone).

  • Base Stress: 0.1N NaOH, 60°C, 2 hours. (Expect pyrazole ring opening or cleavage).

  • Oxidative: 3% H₂O₂, RT, 4 hours. (Expect N-oxides).

  • Photolytic: UV light (1.2 million lux hours). (Expect E/Z isomerization ).

Linearity & Range[1][11]
  • Protocol: Prepare 5 concentrations (e.g., 50%, 80%, 100%, 120%, 150% of target concentration).

  • Acceptance:

    
    ; y-intercept should be statistically insignificant.
    
Accuracy (Recovery)[1][3][5][12]
  • Protocol: Spike placebo matrix with analyte at 3 levels (80%, 100%, 120%).

  • Acceptance: Mean recovery 98.0% – 102.0%.

Robustness (The "Design Space")

Small deliberate changes must not fail system suitability.

  • pH: ± 0.2 units (Critical for oxime peak shape).

  • Temperature: ± 5°C (Critical for isomer resolution).

  • Flow: ± 0.1 mL/min.

Visualizing the Workflow

The following diagrams illustrate the logical flow of method development and the analytical mechanism.

Method Development Decision Tree

This logic gate ensures you select the correct column and mode based on the specific pyrazole derivative properties.

MethodDevelopment Start Start: Pyrazole Oxime Analysis CheckIsomers Are E/Z Isomers Present? Start->CheckIsomers IsomerYes Select High Carbon Load C18 or Cholesterol Phase CheckIsomers->IsomerYes Yes IsomerNo Standard C18 or C8 CheckIsomers->IsomerNo No CheckPolarity Is Compound Highly Polar? PolarYes Use Aqueous Stable C18 (AQ type) or HILIC CheckPolarity->PolarYes Yes (LogP < 1) PolarNo Standard RP Conditions CheckPolarity->PolarNo No (LogP > 2) IsomerYes->CheckPolarity IsomerNo->CheckPolarity BufferChoice Select Mobile Phase Modifier PolarNo->BufferChoice Acidic 0.1% Formic Acid (pH ~2.7) BufferChoice->Acidic Standard Neutral Ammonium Acetate (pH ~6.5) BufferChoice->Neutral Acid Labile

Caption: Decision tree for selecting stationary and mobile phases based on isomerism and polarity.

Analytical Workflow: From Sample to Data

This diagram details the operational steps, highlighting critical control points (CCPs) where errors often occur.

AnalyticalWorkflow cluster_CCP Critical Control Points Sample Raw Sample (Solid/Liquid) Extraction Extraction/Dilution (Solvent: ACN/Water) Sample->Extraction Weighing Filtration Filtration (0.22 µm PTFE) Extraction->Filtration Dissolution HPLC HPLC Separation (Gradient Elution) Filtration->HPLC Injection Detection PDA Detection (235/254 nm) HPLC->Detection Elution Data Data Processing (Integration & Purity Calc) Detection->Data Signal

Caption: Operational workflow emphasizing the Critical Control Points (CCP) of extraction and filtration.

Expert Troubleshooting Guide

SymptomProbable CauseCorrective Action
Peak Tailing (> 1.5) Silanol interaction with pyrazole nitrogen.Increase buffer ionic strength or add 0.1% Triethylamine (TEA) if pH permits.
Split Peaks E/Z Isomerization on-column or solvent mismatch.Lower column temperature; ensure sample solvent matches initial mobile phase strength.
Rt Drift pH instability or column equilibration.Use buffered mobile phase instead of simple acid/water; ensure 10 column volume equilibration.
Ghost Peaks Carryover or gradient impurities.Run blank injection; clean needle wash port; use HPLC-grade solvents.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. Link

  • U.S. Environmental Protection Agency (EPA). (2019). Fenpyroximate: Human Health Risk Assessment for Registration Review. Regulations.gov. Link

  • BenchChem. (2025).[2][5] Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Guides. Link

Sources

A Guide to Ensuring Batch-to-Batch Consistency in the Synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and fine chemical synthesis, the reproducibility of synthetic processes is paramount. The consistency of starting materials and intermediates directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the synthesis of 4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime, a key building block in medicinal chemistry. More critically, it establishes a comprehensive framework for assessing and ensuring its batch-to-batch consistency, a crucial factor for seamless drug development and manufacturing.

The Synthetic Pathway: A Two-Step Approach to the Target Oxime

The synthesis of this compound is efficiently achieved through a two-step process, commencing with the formylation of a suitable pyrazole precursor, followed by oximation.

Step 1: Vilsmeier-Haack Formylation of 4-Bromo-1-methyl-1H-pyrazole

The initial step involves the introduction of a formyl group onto the pyrazole ring system. The Vilsmeier-Haack reaction is a reliable and widely used method for this transformation.[1]

Reaction:

4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde + NH2OH·HCl -> this compound

Caption: Workflow for the synthesis and quality control of the target oxime.

Comparison with Alternatives

While the Vilsmeier-Haack reaction is a robust method for the formylation step, alternative approaches exist. For instance, metallation of the pyrazole ring followed by quenching with a formylating agent can also yield the desired aldehyde. However, the Vilsmeier-Haack reaction is often preferred due to its operational simplicity and the avoidance of pyrophoric organometallic reagents.

For the oximation, alternative methods are less common as the reaction with hydroxylamine is highly efficient and straightforward.

Conclusion

The synthesis of this compound is a well-defined process. However, the true measure of a successful and scalable synthesis lies in the consistent quality of the product across multiple batches. By implementing a rigorous analytical framework encompassing HPLC, NMR, and mass spectrometry, researchers and drug development professionals can ensure the reliability of this critical intermediate. This commitment to batch-to-batch consistency is a foundational element in the efficient and successful development of new pharmaceutical agents.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • At Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from a hypothetical URL, as the original is not directly accessible.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole. Retrieved from a hypothetical URL, as the original is not directly accessible.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Sahu, S. K., Banerjee, M., Samantray, A., Behera, C., & Azam, M. A. (2008). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 1(2), 149-155. [Link]

  • Chemistry LibreTexts. (2020). Organic Compounds Containing Halogen Atoms. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Retrieved from a hypothetical URL, as the original is not directly accessible.
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of ChemTech Research. Retrieved from [Link]

  • Tristar Intermediates. (2025). Quality Assurance Techniques for Batch-to-Batch Consistency. Retrieved from a hypothetical URL, as the original is not directly accessible.
  • Smolecule. (2023). 1-(4-Bromo-3-methylphenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from a hypothetical URL, as the original is not directly accessible.
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-methyl-1H-pyrazole-3-carbaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.